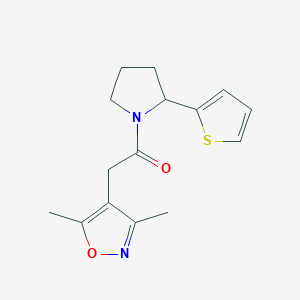
Naphthalen-1-yl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-yl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NDB, and it is a member of the benzothiazole family of compounds. NDB has been found to have a wide range of biological activities, making it a promising candidate for drug development and other applications.
作用机制
The mechanism of action of NDB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. NDB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. NDB has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that control inflammation and cell growth.
Biochemical and Physiological Effects:
NDB has been found to have a wide range of biochemical and physiological effects in the body. Studies have shown that NDB has antioxidant properties, which can help to protect cells from oxidative damage. NDB has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, NDB has been found to have anticancer properties, which can help to inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using NDB in lab experiments is its wide range of biological activities. NDB has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for use in various types of experiments. However, one of the limitations of using NDB in lab experiments is its complex synthesis process. The synthesis of NDB requires specialized equipment and expertise, which can make it difficult and time-consuming to produce in large quantities.
未来方向
There are several future directions for the research and development of NDB. One potential direction is the development of new drugs based on the structure of NDB. NDB has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of NDB. Further research is needed to fully understand how NDB works in the body and how it produces its biological effects. Finally, future research could focus on the synthesis of NDB and the development of new methods for producing it in large quantities.
合成方法
The synthesis of NDB involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis of NDB are naphthalene and 1,2-benzothiazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with piperidine-4-carboxylic acid to form the amide intermediate. The amide is then cyclized to form the benzothiazole ring, followed by the addition of the naphthalene group to form the final product.
科学研究应用
NDB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NDB is in the development of new drugs. NDB has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make NDB a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
naphthalen-1-yl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(29-20-10-5-7-16-6-1-2-8-18(16)20)17-12-14-25(15-13-17)22-19-9-3-4-11-21(19)30(27,28)24-22/h1-11,17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNJUUMLIBFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=CC=CC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B7453533.png)
![2-[1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7453554.png)
![4-acetyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7453555.png)
![2-[1-[[5-(4-Tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7453557.png)

![4-[2-Hydroxy-3-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propoxy]benzonitrile](/img/structure/B7453566.png)
![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-morpholin-4-yl-2-phenylethanone](/img/structure/B7453582.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)